N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols .
Scientific Research Applications
N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity . Additionally, it induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:
- 1,2,4-triazolo[3,4-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly affect their pharmacological properties. The unique combination of the fluorophenyl and diphenyl groups in this compound contributes to its distinct biological activities and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H18FN5OS |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H18FN5OS/c24-17-11-13-18(14-12-17)25-22(30)20-19(15-7-3-1-4-8-15)28-29-21(26-27-23(29)31-20)16-9-5-2-6-10-16/h1-14,19-20,28H,(H,25,30) |
InChI Key |
YQLZLBHNEDMOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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